(2R,3R)-Butanediol

Description

(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

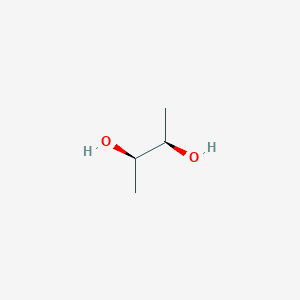

3D Structure

Properties

IUPAC Name |

(2R,3R)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026532, DTXSID801031371 | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

77.00 to 78.00 °C. @ 10.00 mm Hg | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24347-58-8, 6982-25-8 | |

| Record name | (2R,3R)-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24347-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-BUTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.7 °C | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(2R,3R)-Butanediol: A Technical Guide to Stereoisomer Configuration and Chirality

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the (2R,3R)-butanediol stereoisomer, focusing on its unique stereochemical configuration, chirality, and associated physicochemical properties. The document details common experimental protocols for its synthesis, purification, and analysis, and discusses its applications, particularly in the realm of asymmetric synthesis relevant to drug development.

Introduction to the Stereochemistry of 2,3-Butanediol

Butane-2,3-diol is a vicinal diol with the chemical formula C₄H₁₀O₂. The molecule possesses two chiral centers at carbons C2 and C3, giving rise to three possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S) or (2S,3R)).[1][2] The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and are therefore optically active, while the meso form contains an internal plane of symmetry and is optically inactive.[3]

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For each chiral carbon, the four attached groups (-H, -OH, -CH₃, and the other -CH(OH)CH₃ group) are ranked by atomic number. The molecule is then oriented so that the lowest priority group (in this case, -H) is pointing away from the viewer. If the sequence from the highest to the lowest of the remaining three groups is clockwise, the configuration is designated 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is designated 'S' (from the Latin sinister for left).[4][5] In this compound, both chiral centers possess the 'R' configuration.

Physicochemical Properties of this compound

The distinct stereochemistry of this compound dictates its physical and chemical properties, which differ from its other stereoisomers. These properties are crucial for its separation, characterization, and application in stereoselective synthesis. A summary of key quantitative data is presented below.

Table 1: Physical and Chemical Properties of (2R,3R)-(-)-2,3-Butanediol

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₄H₁₀O₂ | - | |

| Molecular Weight | 90.12 | g/mol | |

| Appearance | Colorless liquid | - | |

| Melting Point | 16 - 19.7 | °C | |

| Boiling Point | 179 - 182 | °C (at 760 mmHg) | |

| 77.3 - 77.4 | °C (at 10 mmHg) | ||

| Density | 0.987 | g/mL (at 25 °C) | |

| Refractive Index (n20/D) | 1.433 | - | |

| Specific Optical Rotation [α]23/D | -13.2° | neat | |

| Solubility in Water | Miscible | - | |

| Flash Point | 85 | °C (closed cup) | |

| CAS Number | 24347-58-8 | - |

Experimental Protocols

Microbial Synthesis of this compound

This compound can be produced with high optical purity through microbial fermentation. Various microorganisms, including Paenibacillus polymyxa, engineered Pichia pastoris, and Bacillus subtilis, are utilized for this purpose. The general principle involves the conversion of sugars (e.g., glucose) through the glycolytic pathway to pyruvate, which is then channeled into the 2,3-butanediol synthesis pathway.

Methodology: Fed-Batch Fermentation using P. polymyxa

-

Inoculum Preparation: A seed culture of Paenibacillus polymyxa is prepared by inoculating a single colony into a sterile seed medium (e.g., containing yeast extract, peptone, and glucose) and incubating at 30-37°C for 12-24 hours with agitation.

-

Fermentor Setup: A sterilized bioreactor is filled with the main fermentation medium, which typically contains a carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., yeast extract, corn steep liquor), and essential mineral salts.

-

Inoculation and Batch Phase: The fermentor is inoculated with the seed culture. The fermentation is carried out at a controlled temperature (e.g., 37°C) and pH (e.g., 6.0). Aeration and agitation rates are critical parameters that must be optimized to maintain dissolved oxygen (DO) levels, which influences the product yield and purity.

-

Fed-Batch Phase: After the initial carbon source is depleted (monitored by glucose sensors or offline analysis), a concentrated feed solution of the carbon source is supplied to the fermentor. A controlled feeding strategy (e.g., constant or exponential feeding) is employed to maintain a low substrate concentration, which can prevent overflow metabolism and enhance the production of this compound.

-

Monitoring: Throughout the fermentation, key parameters such as cell density (OD₆₀₀), substrate concentration, and the concentration of 2,3-butanediol and its byproducts (like acetoin) are monitored using techniques like HPLC.

-

Harvesting: Once the maximum product concentration is achieved, the fermentation is stopped, and the broth is harvested for downstream processing.

Purification from Fermentation Broth

Separating this compound from the complex aqueous fermentation broth is a significant challenge due to its high boiling point and miscibility with water. Several methods have been developed to address this.

Methodology: Purification via Alcohol Precipitation and Vacuum Distillation

-

Cell Removal: The harvested fermentation broth is first centrifuged and/or microfiltered to remove microbial cells.

-

pH Adjustment & Initial Concentration: The pH of the cell-free broth is adjusted (e.g., to 7.0) to stabilize the product. The broth is then concentrated using vacuum evaporation at a relatively low temperature (e.g., 50°C) to remove a significant portion of the water, increasing the butanediol concentration to ~500 g/L.

-

Precipitation of Impurities: A light alcohol, such as isopropanol, is added to the concentrated solution. This causes the precipitation of organic acids and inorganic salts, which have lower solubility in the alcohol-water mixture. The precipitate is removed by centrifugation or filtration.

-

Solvent Removal: The alcohol added for precipitation is removed from the supernatant, typically by evaporation.

-

Final Purification by Vacuum Distillation: The resulting crude butanediol solution is subjected to vacuum distillation. Due to butanediol's high boiling point, distillation under reduced pressure allows for its vaporization at a lower temperature, preventing thermal degradation and yielding a final product with high purity (>96%).

Chiral Analysis

Determining the enantiomeric purity of this compound is essential. Chiral gas chromatography (GC) is the standard method for separating and quantifying the different stereoisomers.

Methodology: Chiral Gas Chromatography (GC-FID)

-

Sample Preparation: The sample containing 2,3-butanediol is diluted in a suitable solvent (e.g., ethyl acetate). For complex matrices like fermentation broth or wine, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required to isolate the analytes.

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used.

-

Chiral Column: A capillary column with a chiral stationary phase is essential for separating the enantiomers. A common choice is a cyclodextrin-based column, such as CP-Chirasil-DEX CB.

-

GC Conditions:

-

Injector Temperature: 220-250°C.

-

Carrier Gas: Hydrogen or Helium.

-

Oven Temperature Program: A temperature gradient is typically used, for example, starting at 40°C, holding for 1 minute, and then ramping up to 230°C at a rate of 2°C/min.

-

Detector Temperature: 220-250°C.

-

-

Quantification: The stereoisomers ( (2R,3R), (2S,3S), and meso) will elute at different retention times. Quantification is performed by the external standard method, using calibration curves prepared from certified reference standards of each isomer. The enantiomeric excess (ee) or optical purity can be calculated from the peak areas of the enantiomers.

Visualized Workflows and Pathways

Biosynthetic Pathway of this compound

The microbial production of this compound from glucose involves a series of enzymatic reactions. The pathway begins with glycolysis, producing pyruvate, which is then converted through key intermediates to the final product. This pathway is critical for metabolic engineering efforts aimed at enhancing production.

Caption: Figure 1. Microbial Biosynthesis of this compound

General Workflow for Asymmetric Synthesis Using a Chiral Diol

Chiral diols like this compound are valuable as chiral auxiliaries. They can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity.

Caption: Figure 2. Workflow for Chiral Diol as a Chiral Auxiliary

Applications in Drug Development and Asymmetric Synthesis

The demand for enantiomerically pure compounds is paramount in the pharmaceutical industry, as the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. This compound serves as a valuable chiral building block in this context.

-

Chiral Auxiliary: As illustrated in Figure 2, this compound can be used as a chiral auxiliary to control the stereochemical outcome of reactions. By forming a temporary chiral acetal or ketal with a prochiral carbonyl compound, it creates a sterically biased environment that directs nucleophilic attack or other transformations to one face of the molecule, resulting in high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered.

-

Chiral Ligand: The two hydroxyl groups can coordinate to metal centers, making this compound and its derivatives suitable for use as chiral ligands in metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation or oxidation.

-

Chiral Building Block (Synthon): The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of more complex chiral molecules. The two stereocenters can be incorporated directly into the backbone of a target molecule, reducing the number of stereoselective steps required in a synthetic route. This is particularly important in the synthesis of active pharmaceutical ingredients (APIs) where precise control of stereochemistry is essential for efficacy and safety.

References

- 1. The Pherobase NMR: (2R,3R)-2,3-Butanediol|2R3R-butanediol|C4H10O2 [pherobase.com]

- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

The Ubiquitous Presence of (2R,3R)-Butanediol: A Technical Guide to its Natural Occurrence and Analysis in Plants and Microbes

Authored for Researchers, Scientists, and Drug Development Professionals

(2R,3R)-Butanediol, a chiral volatile organic compound, is increasingly recognized for its significant roles in biological systems, from mediating plant-microbe interactions to serving as a platform chemical for various industrial applications. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant and microbial kingdoms, detailing its biosynthesis, the signaling pathways it modulates in plants, and the analytical methodologies for its detection and quantification.

Natural Occurrence of this compound

This compound is a metabolite found in a diverse range of organisms, playing distinct physiological roles.

In Plants

The presence of this compound has been reported in several plant species, often as a component of their volatile emissions or as a constituent of their tissues. It is found naturally in cocoa butter, the roots of Ruta graveolens (common rue), and sweet corn[1]. In the context of plant-microbe interactions, the production of 2,3-butanediol by root-associated bacteria can be taken up by the plant, contributing to induced systemic resistance and tolerance to abiotic stresses like drought[2][3][4]. While the endogenous production of this compound by plants themselves is less documented than its microbial production, its presence underscores a potential role in plant physiology and defense.

In Microbes

A wide array of microorganisms are known to produce 2,3-butanediol through fermentation, with the (2R,3R) stereoisomer being a common product. This production is particularly prevalent in plant growth-promoting rhizobacteria (PGPR), where it acts as a key signaling molecule in plant-microbe communication[5]. Notable microbial producers include species from the genera Pseudomonas, Bacillus, Paenibacillus, Klebsiella, and Enterobacter. The production of this compound by these microbes can enhance plant growth, elicit induced systemic resistance against pathogens, and improve tolerance to environmental stressors.

Quantitative Data on this compound Production

The following tables summarize the quantitative data on the production of this compound by various microbial strains as reported in the scientific literature. Data on endogenous concentrations in plants are sparse and require further investigation.

Table 1: Production of this compound by Various Microbial Strains

| Microbial Strain | Substrate | Fermentation Type | Titer (g/L) | Optical Purity (%) | Reference |

| Paenibacillus polymyxa MDBDO | Not Specified | Fed-batch | 77.3 | >99 | |

| Klebsiella oxytoca FMCC-197 | Sucrose and Molasses | Fed-batch | ~115 | Not Specified | |

| Bacillus subtilis GD5 | Sucrose | Fed-batch | 42.31 | ~100 | |

| Bacillus licheniformis | Not Specified | Batch | 5.70 | ~100 | |

| Bacillus polymyxa | Carbohydrates | Not Specified | Not Specified | Optically active (R,R) | |

| Klebsiella pneumoniae | Not Specified | Not Specified | up to 150 | Not Specified |

Biosynthesis of this compound in Microbes

The primary biosynthetic pathway for 2,3-butanediol in most bacteria starts from pyruvate, a central metabolite in glycolysis. The pathway involves three key enzymatic steps.

Caption: Microbial biosynthesis of this compound from pyruvate.

Plant Signaling Pathways Modulated by this compound

This compound produced by rhizobacteria can act as a potent elicitor of induced systemic resistance (ISR) in plants. This response is primarily mediated through the modulation of key plant hormone signaling pathways, including those of salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).

Salicylic Acid (SA) Signaling Pathway

The SA pathway is crucial for establishing systemic acquired resistance (SAR), primarily against biotrophic and hemibiotrophic pathogens. This compound has been shown to induce the SA signaling pathway, leading to the expression of pathogenesis-related (PR) genes.

Caption: Simplified Salicylic Acid (SA) signaling pathway induced by this compound.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is essential for defense against necrotrophic pathogens and herbivorous insects. This compound can also trigger JA-dependent defense responses.

Caption: Simplified Jasmonic Acid (JA) signaling pathway induced by this compound.

Ethylene (ET) Signaling Pathway

The ethylene signaling pathway often acts synergistically with the JA pathway to regulate defense responses. This compound has been implicated in the activation of ET-responsive genes.

Caption: Simplified Ethylene (ET) signaling pathway induced by this compound.

Experimental Protocols for the Analysis of this compound

Accurate detection and quantification of this compound are crucial for understanding its biological roles. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Sample Preparation

5.1.1. Microbial Fermentation Broth

-

Centrifuge the culture broth (e.g., 10,000 x g for 20 min) to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

The filtered supernatant can be directly analyzed by HPLC or undergo further extraction for GC analysis.

5.1.2. Plant Tissues

-

Homogenize the plant tissue in a suitable solvent (e.g., methanol or ethyl acetate).

-

Centrifuge the homogenate to pellet solid debris.

-

Collect the supernatant containing the extracted metabolites.

-

For GC analysis, a derivatization step may be necessary to improve volatility and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and specificity for the identification and quantification of volatile compounds like 2,3-butanediol.

Protocol Outline:

-

Extraction: For aqueous samples like fermentation broth, a liquid-liquid extraction with a solvent such as ethyl acetate can be performed. For plant tissues, a solvent extraction as described above is used.

-

Derivatization (Optional but Recommended): To improve the chromatographic properties of the diol, derivatization to a more volatile ester or silyl ether is often performed.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Chromatographic Separation:

-

Column: A capillary column, such as one with a polar stationary phase, is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial temperature of around 40°C held for a few minutes, followed by a ramp to a final temperature of 200-250°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a mass range appropriate for the target analyte and its fragments (e.g., m/z 30-300).

-

-

Quantification: Use a calibration curve prepared with authentic standards of this compound. An internal standard should be used for improved accuracy.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for quantifying 2,3-butanediol in complex matrices like fermentation broths.

Protocol Outline:

-

Sample Preparation: As described in section 5.1.1, the filtered supernatant from the fermentation broth can often be directly injected.

-

Chromatographic System:

-

Column: An Aminex HPX-87H column is commonly used for the separation of organic acids, alcohols, and sugars.

-

Mobile Phase: A dilute acid solution, typically 5 mM sulfuric acid, is used as the eluent.

-

Flow Rate: A flow rate of 0.5-0.6 mL/min is common.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 65°C.

-

-

Detection:

-

Detector: A Refractive Index (RI) detector is most commonly used for the detection of 2,3-butanediol with this method.

-

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring compound with significant implications in both plant and microbial physiology. Its role as a mediator of beneficial plant-microbe interactions highlights its potential for applications in sustainable agriculture and biotechnology. The analytical methods detailed in this guide provide a robust framework for researchers to accurately quantify this important metabolite, paving the way for further discoveries in its biological functions and applications. The continued exploration of its natural occurrence, biosynthetic pathways, and signaling roles will undoubtedly uncover new avenues for its use in drug development and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 2R,3R-butanediol, a bacterial volatile produced by Pseudomonas chlororaphis O6, is involved in induction of systemic tolerance to drought in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Impact of a Bacterial Volatile 2,3-Butanediol on Bacillus subtilis Rhizosphere Robustness [frontiersin.org]

The Blueprint of (2R,3R)-Butanediol: A Technical Guide to its Bacterial Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the bacterial biosynthesis of (2R,3R)-butanediol, a chiral molecule with significant applications in the chemical and pharmaceutical industries. This document details the core metabolic pathway, the enzymes that catalyze its key steps, their genetic regulation, and the experimental protocols necessary for its study and optimization.

The Core Biosynthetic Pathway

The production of this compound in bacteria is a fermentative pathway that serves to regenerate NAD+ from NADH and to prevent the excessive acidification of the cytoplasm by diverting pyruvate away from acidic end products.[1][2] The pathway typically begins with the central metabolite, pyruvate, derived from glycolysis.

The synthesis proceeds through three key enzymatic steps:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate. This reaction releases a molecule of carbon dioxide.

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.

-

This compound Dehydrogenase (BDH) / Acetoin Reductase (AR): The stereospecific reduction of acetoin to this compound, a reaction that consumes one molecule of NADH.[3] The stereospecificity of this final enzyme is crucial for the production of the desired (2R,3R) isomer.[3]

Genetic Regulation of the Pathway

The genes encoding the enzymes for butanediol synthesis are often organized in an operon. In Klebsiella pneumoniae, these genes are designated as budA, budB, and budC, forming the budABC operon.[4] In Bacillus subtilis, the relevant genes are alsS and alsD in the alsSD operon, with a separate gene, bdhA, encoding the butanediol dehydrogenase.

The expression of these operons is tightly regulated in response to environmental cues, primarily anaerobiosis, low pH, and the presence of acetate.

-

BudR: In Klebsiella, the LysR-type transcriptional regulator, BudR, plays a crucial role in activating the budABC operon in response to acetate and a drop in pH.

-

Fnr: The fumarate and nitrate reduction regulator (Fnr) has been shown to act as a repressor of the bud operon in Klebsiella terrigena under anaerobic conditions.

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in the this compound biosynthesis pathway are critical for understanding and modeling the metabolic flux.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| α-Acetolactate Synthase | Klebsiella pneumoniae | Pyruvate | 8.0 | - | |

| α-Acetolactate Synthase | Bacillus subtilis | Pyruvate | 13.0 | - | |

| α-Acetolactate Decarboxylase | Bacillus subtilis | (S)-α-Acetolactate | 4.31 ± 1.14 | 29.59 ± 2.96 | |

| α-Acetolactate Decarboxylase | Enterobacter cloacae | α-Acetolactate | 12.19 | 0.96 | |

| This compound Dehydrogenase | Rhodococcus erythropolis | (R)-Acetoin | - | - | |

| This compound Dehydrogenase | Rhodococcus erythropolis | Diacetyl | 0.1 | - | |

| D(-)-Butanediol Dehydrogenase | Bacillus polymyxa | Acetoin | 0.53 | - |

Production of this compound in Wild-Type and Engineered Bacteria

Metabolic engineering strategies have been successfully employed to enhance the production of this compound in various bacterial hosts.

| Organism | Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |

| Bacillus subtilis | GD5 | Wild-type | 42.31 | 0.52 | 0.33 | |

| Klebsiella pneumoniae | - | Wild-type | - | - | - | |

| Escherichia coli | Engineered | Overexpression of budABC | 11 | 0.48 | - | |

| Zymomonas mobilis | YC-1 | Engineered | 125 | - | - | |

| Bacillus licheniformis | Engineered | budC knockout | 30.76 | - | 1.28 |

Experimental Protocols

Assay for α-Acetolactate Synthase (ALS) Activity

This colorimetric assay is based on the conversion of the enzymatic product, α-acetolactate, to acetoin, which can be quantified.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Sodium pyruvate (40 mM)

-

Magnesium chloride (1 mM)

-

Thiamine pyrophosphate (ThDP) (1 mM)

-

Flavin adenine dinucleotide (FAD) (10 µM)

-

Sulfuric acid (3 M)

-

α-Naphthol solution (1.7% w/v in 2.5 M NaOH)

-

Creatine solution (0.17% w/v)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 40 mM sodium pyruvate, 1 mM MgCl₂, 1 mM ThDP, and 10 µM FAD.

-

Initiate the reaction by adding the cell-free extract containing ALS to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 50 µL of 3 M H₂SO₄.

-

Incubate at 37°C for 25 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Add 250 µL of 1.7% α-naphthol solution and 250 µL of 0.17% creatine solution.

-

Incubate at 37°C for 30 minutes to allow for color development.

-

Measure the absorbance at 525 nm.

-

Quantify the amount of acetoin produced using a standard curve prepared with known concentrations of acetoin. One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Assay for this compound Dehydrogenase (BDH) Activity

This spectrophotometric assay measures the oxidation of NADH to NAD⁺ during the reduction of acetoin to 2,3-butanediol.

Materials:

-

Potassium phosphate buffer (33 mM, pH 7.0)

-

NADH (0.2 mM)

-

Acetoin (50 mM)

-

Spectrophotometer with a UV-capable cuvette holder

Procedure:

-

Prepare a reaction mixture in a cuvette containing 33 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADH, and 50 mM acetoin.

-

Initiate the reaction by adding a small volume of the cell-free extract containing BDH.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C.

-

The rate of NADH oxidation is proportional to the BDH activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of BDH activity is defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the assay conditions.

Quantification of this compound Stereoisomers by Chiral Gas Chromatography (GC)

This method allows for the separation and quantification of the different stereoisomers of 2,3-butanediol.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

-

Chiral capillary column (e.g., Rt-βDEXsa)

-

Helium or hydrogen as carrier gas

-

Standards for this compound, (2S,3S)-butanediol, and meso-2,3-butanediol

-

Organic solvent for sample extraction (e.g., ethyl acetate)

Procedure:

-

Sample Preparation: Extract the 2,3-butanediol from the fermentation broth using an appropriate organic solvent like ethyl acetate. Concentrate the organic phase if necessary.

-

GC Conditions:

-

Column: Rt-βDEXsa (30m, 0.32mm ID, 0.25µm film thickness) or equivalent.

-

Oven Temperature Program: 40°C (hold for 1 min), then ramp to 230°C at 2°C/min.

-

Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec.

-

Injector Temperature: 220°C.

-

Detector Temperature: 220°C.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard solution into the GC.

-

Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times, as determined by running the individual standards.

-

Quantification: Determine the concentration of each isomer by comparing the peak areas to a standard curve generated from known concentrations of the respective standards.

Experimental Workflow for Metabolic Engineering

The enhancement of this compound production often involves a systematic metabolic engineering approach.

This guide provides a foundational understanding and practical protocols for the bacterial biosynthesis of this compound. The provided information is intended to support researchers in their efforts to further elucidate and engineer this important metabolic pathway for various biotechnological applications.

References

- 1. Identification of the transcriptional activator controlling the butanediol fermentation pathway in Klebsiella terrigena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Structural and Kinetic Comparison of Acetolactate Synthase and Acetohydroxyacid Synthase from Klebsielle pneumoniae - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulation of 2,3-butanediol synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Core Enzymes in Microbial (2R,3R)-Butanediol Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key enzymes involved in the microbial production of (2R,3R)-butanediol, a chiral chemical with significant applications in the pharmaceutical and chemical industries. This document details the metabolic pathways, enzymatic characteristics, experimental protocols, and regulatory mechanisms crucial for understanding and optimizing the biotechnological synthesis of this valuable compound.

The Central Metabolic Pathway to this compound

The microbial synthesis of this compound predominantly follows a three-step enzymatic pathway starting from pyruvate, a central metabolite derived from glycolysis. The stereospecificity of the final product is critically determined by the final enzymatic step.

The core pathway involves the following key enzymes:

-

α-Acetolactate Synthase (ALS): Catalyzes the condensation of two pyruvate molecules to form α-acetolactate.

-

α-Acetolactate Decarboxylase (ALDC): Decarboxylates α-acetolactate to produce acetoin.

-

This compound Dehydrogenase (BDH): Stereospecifically reduces acetoin to this compound.

Key Enzymes and Their Characteristics

The efficiency and stereospecificity of this compound production are dictated by the properties of the core enzymes. A summary of their key characteristics is presented below.

α-Acetolactate Synthase (ALS)

α-Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxy acid synthase (AHAS), initiates the butanediol pathway.[1][2][3] There are two main types: anabolic AHAS involved in branched-chain amino acid biosynthesis and catabolic ALS dedicated to the butanediol pathway.[1] For efficient this compound production, a highly active catabolic ALS is preferred.

α-Acetolactate Decarboxylase (ALDC)

α-Acetolactate decarboxylase (EC 4.1.1.5) catalyzes the irreversible decarboxylation of α-acetolactate to acetoin. This step is crucial for channeling the metabolic flux towards butanediol synthesis and preventing the accumulation of α-acetolactate, which can be unstable and spontaneously decarboxylate to the undesirable byproduct diacetyl.[4]

This compound Dehydrogenase (BDH)

The final and most critical enzyme for determining the stereochemistry of the product is this compound dehydrogenase (EC 1.1.1.4). This NAD(H)-dependent oxidoreductase catalyzes the reversible reduction of acetoin to 2,3-butanediol. The stereospecificity of BDH is paramount for producing optically pure this compound. Several microorganisms possess BDHs with varying stereospecificities.

Table 1: Quantitative Data for Key this compound Dehydrogenases

| Enzyme Source | Optimal pH (Reduction) | Optimal Temp. (°C) (Reduction) | Km (Acetoin) (mM) | Vmax (U/mg) | Cofactor | Reference |

| Rhodococcus erythropolis WZ010 | 6.5 | 55 | - | - | NAD(H) | |

| Bacillus sp. DL01 | 5.0-8.0 | 25-65 | Low | High | NAD(H) | |

| Corynebacterium crenatum SYPA5-5 | 4.0 | 35 | - | - | - | |

| Saccharomyces cerevisiae YAL060W | - | - | 4.5 | - | NAD(H) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound production.

Enzyme Assay for this compound Dehydrogenase

This protocol is adapted from the characterization of BDH from Rhodococcus erythropolis WZ010.

Principle: The activity of BDH is determined spectrophotometrically by measuring the rate of NADH oxidation or NAD+ reduction at 340 nm.

Reagents:

-

50 mM PIPES buffer (pH 6.5) for reduction reaction

-

50 mM CAPS buffer (pH 10.0) for oxidation reaction

-

50 mM Diacetyl or Acetoin solution

-

0.4 mM NADH solution

-

50 mM this compound solution

-

0.64 mM NAD+ solution

-

Purified enzyme solution

Procedure:

-

For Reduction Activity (Acetoin/Diacetyl Reduction):

-

Prepare a 2.5 mL reaction mixture containing 50 mM PIPES buffer (pH 6.5), 50 mM diacetyl (or acetoin), and 0.4 mM NADH.

-

Pre-incubate the mixture at 55°C.

-

Initiate the reaction by adding a known amount of purified enzyme (e.g., 40 µg).

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

-

-

For Oxidation Activity (this compound Oxidation):

-

Prepare a 2.5 mL reaction mixture containing 50 mM CAPS buffer (pH 10.0), 50 mM this compound, and 0.64 mM NAD+.

-

Pre-incubate the mixture at 45°C.

-

Initiate the reaction by adding a known amount of purified enzyme.

-

Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NAD+.

-

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH or the reduction of 1 µmol of NAD+ per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law (ε₃₄₀ for NADH = 6.22 mM⁻¹cm⁻¹).

Enzyme Assay for α-Acetolactate Synthase (ALS)

This protocol is based on the colorimetric determination of acetoin formed from the acid-catalyzed decarboxylation of α-acetolactate.

Principle: The α-acetolactate produced by ALS is unstable and is converted to acetoin by acid treatment. The acetoin is then quantified colorimetrically.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5) containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in Assay Buffer.

-

Stop Solution: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 M NaOH (prepare fresh).

-

Enzyme extract (e.g., cell lysate).

-

Acetoin standard solution.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix the enzyme extract with the Assay Buffer and Substrate Solution.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the Stop Solution.

-

-

Decarboxylation:

-

Incubate the reaction mixture at 60°C for 15 minutes to convert α-acetolactate to acetoin.

-

-

Color Development:

-

Add Color Reagent A and Color Reagent B to the tube.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 525 nm using a spectrophotometer.

-

Prepare a standard curve with known concentrations of acetoin to quantify the amount of α-acetolactate produced.

-

Enzyme Assay for α-Acetolactate Decarboxylase (ALDC)

The activity of ALDC can be determined by measuring the amount of acetoin produced from α-acetolactate.

Principle: Similar to the ALS assay, the product acetoin is quantified colorimetrically.

Reagents:

-

Phosphate buffer (e.g., 0.2 M, pH 6.0) containing 5 µM zinc chloride.

-

α-acetolactate solution (substrate).

-

2.5 N NaOH solution (to stop the reaction).

-

Colorimetric reagents for acetoin detection (as in the ALS assay).

Procedure:

-

Enzyme Reaction:

-

Pre-incubate the enzyme extract and buffer at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the α-acetolactate substrate.

-

Incubate for a defined period (e.g., 5 minutes).

-

Stop the reaction by adding NaOH solution.

-

-

Quantification of Acetoin:

-

Quantify the acetoin formed using the colorimetric method described in the ALS assay protocol.

-

Metabolic Engineering and Regulation

Enhancing the production of this compound often requires metabolic engineering strategies to increase the carbon flux towards the desired product and to ensure the stereospecificity of the final enzymatic step.

Regulation of the Butanediol Operon

In many producing organisms, such as Klebsiella pneumoniae, the genes encoding the key enzymes for butanediol synthesis (alsS, alsD, and bdh) are organized in an operon, often referred to as the bud operon. The expression of this operon is tightly regulated and is often induced under microaerobic or anaerobic conditions. Understanding and manipulating these regulatory mechanisms is crucial for optimizing production.

Experimental Workflow for Enhancing Production

A common workflow for metabolically engineering a microbial host for enhanced this compound production involves several key steps:

-

Host Selection: Choose a suitable microbial host with a high glycolytic flux and tolerance to butanediol. Escherichia coli and Bacillus subtilis are commonly used.

-

Pathway Introduction: Introduce the genes encoding ALS, ALDC, and a stereospecific (2R,3R)-BDH into the host.

-

Deletion of Competing Pathways: Knock out genes responsible for the formation of byproducts such as lactate, ethanol, and acetate to redirect carbon flux towards butanediol.

-

Optimization of Expression: Optimize the expression levels of the pathway genes using different promoters and plasmid copy numbers.

-

Fermentation Optimization: Optimize fermentation conditions such as pH, temperature, aeration, and nutrient feeding to maximize titer, yield, and productivity.

This technical guide provides a foundational understanding of the key enzymes and methodologies for the microbial production of this compound. Further research into novel enzymes with improved characteristics and advanced metabolic engineering strategies will continue to enhance the efficiency and economic viability of this important bioprocess.

References

(2R,3R)-Butanediol: A Versatile Platform Chemical for a Sustainable Future in Biofuels and Bioplastics

An In-depth Technical Guide for Researchers and Scientists

(2R,3R)-Butanediol (BDO), a chiral C4 platform chemical, is emerging as a pivotal building block for the synthesis of a wide array of renewable biofuels and bioplastics. Its microbial production from renewable feedstocks offers a promising and sustainable alternative to petroleum-based chemical synthesis. This technical guide provides a comprehensive overview of the metabolic pathways for (2R,3R)-BDO production, detailed experimental protocols for its fermentation, purification, and conversion, and an analysis of the properties of the resulting biofuels and bioplastics.

Microbial Production of this compound

The microbial synthesis of 2,3-butanediol predominantly proceeds through the mixed-acid fermentation pathway. Several bacterial species, including those from the genera Klebsiella, Bacillus, and Serratia, are natural producers of 2,3-BDO. However, wild-type strains typically produce a mixture of three stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO. To achieve high yields of the desired (2R,3R) stereoisomer, metabolic engineering strategies are employed to redirect carbon flux and control stereoselectivity.

Metabolic Pathway for this compound Synthesis

The core metabolic pathway for 2,3-BDO production begins with the conversion of pyruvate, a central metabolite in glycolysis. The key enzymatic steps are:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate.

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.

-

Butanediol Dehydrogenase (BDH): Acetoin is reduced to 2,3-butanediol. The stereospecificity of this enzyme determines the isomeric form of the final product. An (R,R)-specific butanediol dehydrogenase is essential for the production of (2R,3R)-BDO.

Figure 1: Simplified metabolic pathway for the microbial production of this compound.

Genetic Engineering Strategies

To enhance the production of (2R,3R)-BDO, several genetic modifications are typically introduced into host microorganisms like Escherichia coli or Saccharomyces cerevisiae:

-

Overexpression of key enzymes: Increasing the expression of genes encoding α-acetolactate synthase, α-acetolactate decarboxylase, and a stereospecific (R,R)-butanediol dehydrogenase.

-

Deletion of competing pathways: Knocking out genes involved in the production of byproducts such as lactate, ethanol, and acetate to channel more carbon towards the 2,3-BDO pathway.

-

Redox balancing: Engineering the cellular redox state (NADH/NAD+ ratio) to favor the reductive step catalyzed by butanediol dehydrogenase.

Fermentation Process Optimization

Optimizing fermentation conditions is crucial for achieving high titers, yields, and productivities of (2R,3R)-BDO. Key parameters to control include pH, temperature, aeration, and substrate feeding strategy.

Table 1: Comparison of this compound Production by Engineered Microorganisms

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | Glucose | 142.5 | 0.42 | 1.47 | [1] |

| Bacillus subtilis | Glucose | 125.5 | - | - | [2] |

| Saccharomyces cerevisiae | Glucose | 96.2 | - | - | [3] |

| Klebsiella oxytoca | Glucose | 118.5 | 0.34 | 1.22 | [1] |

| Raoultella ornithinolytica | Glucose | 112.19 | 0.38 | 1.35 | [4] |

Experimental Protocols

Fermentation of this compound in Engineered E. coli**

Objective: To produce this compound using a metabolically engineered strain of E. coli.

Materials:

-

Engineered E. coli strain harboring the genes for (2R,3R)-BDO synthesis.

-

Luria-Bertani (LB) medium for seed culture.

-

Fermentation medium (e.g., M9 minimal medium) supplemented with glucose (or other carbon source), nitrogen source, salts, and trace elements.

-

Bioreactor with pH, temperature, and dissolved oxygen control.

-

Inducer (e.g., IPTG) if using an inducible expression system.

Procedure:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume of fermentation medium in a shake flask and grow to a specific optical density (e.g., OD600 of 0.6-0.8).

-

Transfer the seed culture to a sterilized bioreactor containing the production medium.

-

Maintain the fermentation at a set temperature (e.g., 37°C) and pH (e.g., 7.0) through automated control.

-

Control the dissolved oxygen level by adjusting the agitation speed and airflow rate. A two-stage strategy with an initial aerobic phase for cell growth followed by a microaerobic phase for 2,3-BDO production is often employed.

-

If applicable, add an inducer at the appropriate time to initiate the expression of the 2,3-BDO synthesis pathway genes.

-

Monitor cell growth (OD600) and substrate consumption (e.g., glucose concentration) periodically.

-

Collect samples at regular intervals for the analysis of 2,3-BDO concentration.

-

Harvest the fermentation broth when the substrate is depleted or production ceases.

Quantification of this compound using HPLC

Objective: To determine the concentration and stereoisomeric purity of 2,3-butanediol in fermentation samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

-

Chiral column (e.g., Aminex HPX-87H).

-

Mobile phase (e.g., dilute sulfuric acid).

-

Standards of (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO.

-

Syringe filters (0.22 µm).

Procedure:

-

Prepare a standard curve by running a series of known concentrations of the 2,3-BDO stereoisomer standards.

-

Centrifuge the fermentation samples to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Elute the compounds with the mobile phase at a constant flow rate and temperature.

-

Identify and quantify the different stereoisomers of 2,3-BDO by comparing their retention times and peak areas to the standard curve.

Purification of this compound from Fermentation Broth

Objective: To separate and purify this compound from the fermentation broth.

Method: Liquid-Liquid Extraction

Materials:

-

Fermentation broth containing (2R,3R)-BDO.

-

Organic solvent (e.g., oleyl alcohol, ethyl acetate).

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Centrifuge the fermentation broth to remove cell biomass.

-

Mix the supernatant with an equal volume of the selected organic solvent in a separatory funnel.

-

Shake the funnel vigorously and then allow the phases to separate.

-

Collect the organic phase containing the extracted 2,3-BDO.

-

Repeat the extraction process on the aqueous phase to maximize recovery.

-

Combine the organic phases and remove the solvent using a rotary evaporator to obtain purified 2,3-BDO. The efficiency of this process can be enhanced by salting-out, where a salt is added to the aqueous phase to decrease the solubility of the diol.

Conversion of this compound to Biofuels

This compound can be catalytically converted into valuable biofuel precursors, primarily 1,3-butadiene and methyl ethyl ketone (MEK).

Dehydration to 1,3-Butadiene

1,3-Butadiene, a key monomer for synthetic rubber, can be produced by the two-step dehydration of 2,3-butanediol.

Figure 2: Two-step dehydration of this compound to 1,3-Butadiene.

Table 2: Catalytic Conversion of 2,3-Butanediol to 1,3-Butadiene

| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | 1,3-Butadiene Selectivity (%) | Reference |

| Sc2O3 | 385 | 100 | 40 | |

| SiO2-supported CsH2PO4 | 401 | >99.9 | 91.9 |

Dehydration to Methyl Ethyl Ketone (MEK)

MEK is a valuable solvent and fuel additive that can be produced by the pinacol rearrangement of 2,3-butanediol.

Figure 3: Conversion of this compound to Methyl Ethyl Ketone.

Table 3: Catalytic Conversion of 2,3-Butanediol to Methyl Ethyl Ketone

| Catalyst | Temperature (°C) | 2,3-BDO Conversion (%) | MEK Selectivity (%) | Reference |

| Solid acid catalyst | - | - | - | |

| AlP | - | 100 | 78 |

Synthesis and Properties of Bioplastics from this compound

This compound serves as a valuable bio-based monomer for the synthesis of various bioplastics, including polyesters and polyurethanes. The stereochemistry of the diol can significantly influence the properties of the resulting polymer.

Polyesters

This compound can be polymerized with various diacids or their esters to form polyesters. The properties of these polyesters can be tailored by varying the co-monomer.

Table 4: Properties of Polyesters Derived from 2,3-Butanediol

| Co-monomer | Modulus of Elasticity (MPa) | Elongation at Break (%) | Reference |

| 1,18-octadecanedioate | 290 | 430 | |

| Terephthalate | - | - |

Polyurethanes

Waterborne polyurethane dispersions can be synthesized using (2R,3R)-BDO as a chain extender, leading to bio-based polymers with a high renewable content.

Experimental Protocol: Synthesis of Polyester from this compound

Objective: To synthesize a polyester from this compound and a dicarboxylic acid.

Materials:

-

This compound.

-

Dicarboxylic acid (e.g., sebacic acid).

-

Catalyst (e.g., titanium (IV) butoxide).

-

Reaction vessel with a stirrer, nitrogen inlet, and condenser.

-

Vacuum pump.

Procedure:

-

Charge the reaction vessel with equimolar amounts of this compound and the dicarboxylic acid, along with a catalytic amount of the catalyst.

-

Heat the mixture under a nitrogen atmosphere with stirring to a temperature sufficient to initiate polycondensation (e.g., 180-220°C).

-

Water, the byproduct of the esterification reaction, is continuously removed through the condenser.

-

After an initial period of reaction, apply a vacuum to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyester.

-

Continue the reaction under vacuum until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the reaction mixture.

-

Cool the reactor and collect the resulting polyester.

Characterization of Bioplastics

The properties of the synthesized bioplastics are characterized using standard methods:

-

Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are measured according to ASTM D638.

-

Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) are determined using Differential Scanning Calorimetry (DSC). Thermal stability is assessed by Thermogravimetric Analysis (TGA).

-

Biodegradability: The ultimate aerobic biodegradability is evaluated based on CO2 evolution according to ISO 14855.

Conclusion

This compound is a highly versatile and promising platform chemical that can be sustainably produced through microbial fermentation. Its applications in the synthesis of both biofuels and bioplastics position it as a key player in the transition towards a bio-based economy. Further research and development in metabolic engineering, fermentation optimization, and catalytic conversion processes will continue to enhance the economic viability and expand the industrial applications of this valuable bio-based building block.

References

- 1. Enhanced 2,3-Butanediol Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Process optimization for mass production of 2,3-butanediol by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of 2,3-butanediol by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High Production of 2,3-Butanediol (2,3-BD) by Raoultella ornithinolytica B6 via Optimizing Fermentation Conditions and Overexpressing 2,3-BD Synthesis Genes | PLOS One [journals.plos.org]

Industrial Applications of Optically Pure (2R,3R)-Butanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Optically pure (2R,3R)-butanediol, a versatile C4 chiral building block, is gaining significant traction across various industrial sectors. Its unique stereochemistry makes it a valuable precursor for the synthesis of complex chiral molecules, specialty polymers, and advanced materials. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its synthesis, physicochemical properties, and utility in specialized chemical processes.

Production of Optically Pure this compound

The industrial-scale production of enantiomerically pure this compound is primarily achieved through microbial fermentation.[1] Chemical synthesis routes often result in racemic mixtures that are challenging and costly to resolve. Biotechnological methods, employing either native or genetically engineered microorganisms, offer a sustainable and highly selective alternative.

Microbial Fermentation

A variety of microorganisms, including bacteria and yeasts, have been engineered to produce this compound with high titers and optical purity.[2] These processes typically involve the metabolic engineering of pathways to channel carbon flux from central metabolism towards the synthesis of this compound.

Key Microorganisms:

-

Bacillus subtilis : Generally Recognized as Safe (GRAS) organism, engineered strains can produce high titers of this compound.[2]

-

Pichia pastoris : A well-established host for heterologous protein production, engineered strains have demonstrated high-level production of optically pure this compound from glucose.[3]

-

Klebsiella pneumoniae : While a native producer, it is often pathogenic, leading to a preference for non-pathogenic engineered hosts.[4]

-

Paenibacillus polymyxa : Known to naturally produce (R,R)-2,3-butanediol.

Table 1: Microbial Production of this compound

| Microorganism Strain | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Optical Purity (%) | Reference |

| Corynebacterium glutamicum CGK4 | Glucose | Fed-batch | 144.9 | 0.429 | 1.10 | >99 | |

| Pichia pastoris (engineered) | Glucose | Fed-batch | 74.5 | - | - | >99 | |

| Klebsiella sp. Zmd30 | Glucose | Fed-batch | 110 | 0.94 (of theoretical) | 0.88 | - | |

| Raoultella ornithinolytica B6 (engineered) | Glucose | Fed-batch | 112.19 | 0.38 | 1.35 | - |

Purification from Fermentation Broth

Downstream processing to isolate and purify this compound from the fermentation broth is a critical step. Due to its high boiling point and hydrophilicity, conventional distillation can be energy-intensive. Advanced separation techniques are often employed to achieve high purity.

Purification Methods:

-

Solvent Extraction: Utilizing solvents to selectively extract 2,3-butanediol from the aqueous broth.

-

Adsorption: Using materials like zeolites to selectively adsorb 2,3-butanediol.

-

Membrane Separation: Techniques such as pervaporation are being explored.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in various chemical processes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | |

| Molar Mass | 90.12 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.988 g/mL | |

| Melting Point | 16 °C | |

| Boiling Point | 179-180 °C | |

| Solubility in Water | Miscible |

Industrial Applications

Chiral Building Block in Asymmetric Synthesis

The C2-symmetric nature of this compound makes it an excellent chiral auxiliary and a starting material for the synthesis of other chiral molecules. It can be used to introduce stereocenters with high selectivity in a variety of organic reactions.

Applications as a Chiral Auxiliary:

-

Asymmetric Aldol Reactions: The diol can be converted into a chiral acetal, which then directs the stereochemical outcome of aldol reactions.

-

Asymmetric Diels-Alder Reactions: Used to create chiral dienophiles that undergo cycloaddition with high diastereoselectivity.

-

Synthesis of Chiral Ligands: Serves as a precursor for the synthesis of chiral phosphine ligands used in asymmetric catalysis.

Monomer for Specialty Polymers

This compound can be used as a monomer in the synthesis of polyesters and other polymers. The stereochemistry of the diol can influence the physical properties of the resulting polymer, such as its crystallinity and melting point.

Polyester Synthesis:

This compound can be reacted with various dicarboxylic acids or their derivatives through polycondensation to produce polyesters. The use of a chiral diol can impart unique properties to the polymer backbone.

Precursor for Pharmaceuticals and Fine Chemicals

The chiral nature of this compound makes it a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs) and other high-value fine chemicals. Its two stereocenters can be incorporated into the final product, reducing the need for complex and often low-yielding chiral resolution steps later in the synthesis.

Antifreeze Agent

Optically pure this compound has a very low freezing point, making it a potential bio-based and non-toxic antifreeze agent. It can be used as a cryoprotectant for biological samples.

Experimental Protocols

General Protocol for Polyester Synthesis via Polycondensation

This protocol describes a general procedure for the synthesis of polyesters from this compound and a dicarboxylic acid dimethyl ester.

Materials:

-

This compound

-

Dimethyl dicarboxylate (e.g., dimethyl sebacate)

-

Catalyst (e.g., dibutyltin oxide - DBTO)

-

High-vacuum line

-

Reaction flask with mechanical stirrer and distillation setup

Procedure:

-

Charging the Reactor: In a reaction flask equipped with a mechanical stirrer and a distillation outlet, charge the dimethyl dicarboxylate (1.0 equivalent) and the catalyst (e.g., 1.0 mol %).

-

Degassing: Degas the mixture under vacuum to remove any dissolved gases.

-

Addition of Diol: Add this compound (2.5 equivalents) to the reaction mixture.

-

Esterification: Heat the mixture with stirring, typically in two stages (e.g., 150 °C for 2 hours, then 180 °C for 18-24 hours). Methanol, the byproduct of the transesterification, is continuously removed by distillation.

-

Removal of Excess Diol: Gradually reduce the pressure to remove the excess this compound.

-

Polycondensation: Increase the temperature (e.g., up to 220 °C) and apply a high vacuum (e.g., <0.1 mbar) to promote the polycondensation reaction and increase the molecular weight of the polymer. This step is continued until the desired viscosity is reached.

-

Product Recovery: The resulting polyester is cooled under an inert atmosphere and can be used as is or purified further if necessary.

General Protocol for Use as a Chiral Auxiliary in Aldol Reactions

This protocol provides a generalized procedure for the use of this compound as a chiral auxiliary for diastereoselective aldol reactions, based on established methods for similar chiral diols.

Step 1: Formation of the Chiral Acetal

-

To a solution of a prochiral ketone or aldehyde in a suitable solvent (e.g., toluene), add this compound (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, cool the reaction mixture, neutralize the acid catalyst, and purify the chiral acetal by column chromatography.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the chiral acetal in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a strong base (e.g., lithium diisopropylamide, LDA) dropwise to form the enolate.

-

After stirring for a period to ensure complete enolate formation, add the desired aldehyde.

-

Allow the reaction to proceed at low temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the diastereomeric aldol product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified aldol product in a mixture of an organic solvent and aqueous acid (e.g., THF/H₂O with a catalytic amount of HCl).

-

Stir the reaction at room temperature until the cleavage of the acetal is complete (monitored by TLC).

-

Neutralize the acid and extract the desired enantiomerically enriched β-hydroxy ketone.

-

The aqueous layer containing the recovered this compound can be processed to recover the auxiliary.

Analysis and Characterization

The enantiomeric purity of this compound and its derivatives is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chiral Gas Chromatography (GC) Method

A common method for determining the enantiomeric excess of 2,3-butanediol isomers involves derivatization followed by analysis on a chiral column.

General GC-MS Protocol:

-

Sample Preparation: The sample containing 2,3-butanediol is extracted with an organic solvent (e.g., ethyl ether).

-

Derivatization (optional but common): The hydroxyl groups can be derivatized to improve volatility and chromatographic separation.

-

Injection: The prepared sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

-

Separation: The enantiomers are separated on the chiral column based on their differential interactions with the stationary phase.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection and quantification.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the (2R,3R) and (2S,3S) enantiomers.

Signaling Pathways and Workflows

Metabolic Pathway for this compound Production

The biotechnological production of this compound in engineered microorganisms typically involves the introduction of a synthetic pathway starting from pyruvate, a key intermediate in central metabolism.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Microbial Routes to (2R,3R)-2,3-Butanediol: Recent Advances and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of pH and fermentation strategies on 2,3-butanediol production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Spontaneous Conversion of α-Acetolactate to Diacetyl in 2,3-Butanediol Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Butanediol (2,3-BDO) is a high-value platform chemical with extensive applications in the synthesis of plastics, solvents, and fuels. Microbial fermentation represents a promising and sustainable route for its production. Central to this biosynthetic process is the intermediate α-acetolactate, which stands at a critical metabolic branch point. While it can be enzymatically converted to acetoin, α-acetolactate is also notoriously unstable and can undergo a spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl.[1][2] Diacetyl is itself a significant compound, used as a flavor agent but often considered an undesirable off-flavor in fermented beverages like beer.[3][4]

Understanding and controlling the spontaneous conversion of α-acetolactate to diacetyl is paramount for optimizing 2,3-BDO production, whether the goal is to maximize the final product yield by minimizing this side reaction or to engineer pathways for the deliberate production of diacetyl.[5] This technical guide provides an in-depth analysis of this spontaneous reaction, detailing its mechanism, influencing factors, quantitative kinetics, and the experimental protocols used for its study.

The Biochemical Pathway

The synthesis of 2,3-BDO from pyruvate involves several key steps. Two molecules of pyruvate are condensed by α-acetolactate synthase to form α-acetolactate. From this point, the pathway can diverge:

-

Enzymatic Decarboxylation: α-acetolactate is directly converted to acetoin by the enzyme α-acetolactate decarboxylase (ALD). This is the primary route in many native 2,3-BDO producing organisms.

-

Spontaneous Oxidative Decarboxylation: In the presence of oxygen, α-acetolactate spontaneously degrades into diacetyl. This diacetyl can then be reduced to acetoin by diacetyl reductase.

Finally, acetoin is reduced to 2,3-butanediol by butanediol dehydrogenase (BDH). The spontaneous reaction represents a potential bottleneck or diversion of metabolic flux that must be carefully managed.

Factors Influencing Spontaneous Conversion

The rate of the non-enzymatic conversion of α-acetolactate to diacetyl is highly sensitive to environmental conditions. Key factors include temperature, pH, oxygen availability, and the presence of metal ions.

Quantitative Data Summary

The spontaneous degradation of α-acetolactate is a critical parameter for process control. The reaction's kinetics are influenced by several factors, which have been quantified in various studies.

Table 1: Factors Affecting the Rate of Spontaneous Conversion

| Factor | Effect on Rate | Notes |

|---|---|---|

| Temperature | Increases | The conversion rate is significantly expedited at higher temperatures. A lager fermented at ~14°C can produce three times more diacetyl than one at ~4°C. This principle is used in the "diacetyl rest" in brewing, where the temperature is raised to accelerate the conversion and subsequent removal of diacetyl. |

| pH | Increases as pH decreases | The oxidative decarboxylation is more rapid at lower, more acidic pH values. The optimal pH for rapid conversion is reported to be between 4.2 and 4.4. |

| Oxygen | Essential | The reaction is an oxidative decarboxylation, making oxygen a necessary component. Anaerobic conditions suppress the spontaneous formation of diacetyl from α-acetolactate. |

| Metal Ions | Catalytic | Certain metal ions, particularly Fe³⁺ and Cu²⁺, have been shown to catalyze the decarboxylation and oxidation of α-acetolactate to diacetyl. |